Computed Lipophilicity: CLogP 0.54 vs 1.59 for the Hydroxyl Analog – Higher Hydrophilicity
The target compound exhibits a computed octanol‑water partition coefficient (CLogP) of 0.54, based on vendor‑reported data [1]. In contrast, the direct structural analog 1‑(aminomethyl)-4,4‑difluorocyclohexanol (CAS 1227808‑42‑5) has a calculated LogP of 1.59 (ACD/Labs, reported by Chemsrc) . This difference of approximately 1.05 log units indicates that the target is substantially more hydrophilic, which can translate into higher aqueous solubility and altered membrane permeability.
| Evidence Dimension | Partition coefficient (LogP / CLogP) |
|---|---|
| Target Compound Data | CLogP = 0.54 (vendor computed value) |
| Comparator Or Baseline | 1-(Aminomethyl)-4,4-difluorocyclohexanol: LogP = 1.59 (ACD/Labs calculated) |
| Quantified Difference | ΔLogP ≈ −1.05 (target more hydrophilic) |
| Conditions | In silico calculation; no experimental logP available for either compound in the located sources. |
Why This Matters
A >1 log unit difference in lipophilicity can significantly influence solubility, permeability, and metabolic stability, making the target unsuitable as a drop‑in replacement for the hydroxyl analog in SAR campaigns where lipophilicity is a critical parameter.
- [1] Sima-Lab. [1-(aminomethyl)-4,4-difluorocyclohexyl]methanol – Product Information. CAS 1889878-28-7. Available at: https://www.sima-lab.com/pro_95628/1-aminomethyl-44-difluorocyclohexylmethanol (accessed 2026-05-02). View Source
